4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C9H15BrN2O2 It is characterized by the presence of a bromine atom, an imidazole ring, and a diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde typically involves the bromination of an imidazole derivative followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethyl oxalate and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2-dimethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Similar structure but with dimethoxyethyl group instead of diethoxyethyl.
4-Chloro-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-(2,2-Diethoxy-ethyl)-1H-imidazole-2-carbaldehyde: Lacks the halogen atom.
Uniqueness
4-Bromo-1-(2,2-diethoxy-ethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the diethoxyethyl group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-(2,2-diethoxyethyl)imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-3-15-10(16-4-2)6-13-5-8(11)12-9(13)7-14/h5,7,10H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAYABYXEYDFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(N=C1C=O)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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